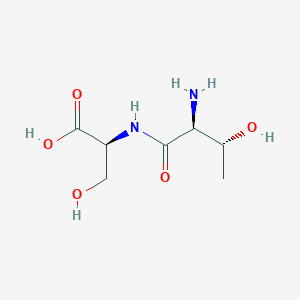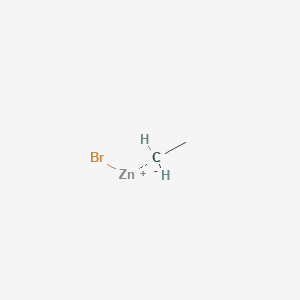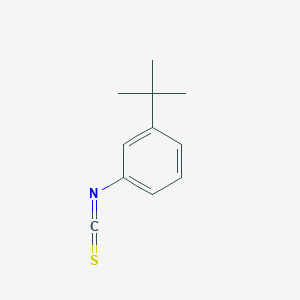
Bryoamaride
Description
Bryoamaride is a chemical compound isolated from certain plants, notably Bryonia dioica . It can be seen as a derivative of the triterpene hydrocarbon cucurbitane . The molecular formula of Bryoamaride is C36H54O12 .
Synthesis Analysis
Bryoamaride is predominantly found in the roots of Bryonia melanocarpa Nab. (Cucurbitaceae) . It is one of the main components of the bitter principle of this plant .Molecular Structure Analysis
The molecular structure of Bryoamaride includes 13 defined stereocentres . The average mass of Bryoamaride is 678.807 Da and the monoisotopic mass is 678.361511 Da .Physical And Chemical Properties Analysis
Bryoamaride has a molar mass of 678.816 g·mol −1 . More detailed physical and chemical properties are not available in the sources I found.Relevant Papers There are several papers that have been published on Bryoamaride. For instance, a paper titled “Bryonia isoprenes. II. Cucurbitacin L and bryoamaride from Bryonia melanocarpa” discusses the isolation of Bryoamaride from the roots of Bryonia melanocarpa . Another paper titled “The Genus Bryonia L. (Cucurbitaceae): A Phytochemical and Ethnopharmacological Review” provides a review of the phytochemical properties of Bryonia species, which includes Bryoamaride .
Scientific Research Applications
Antinociceptive, Anti-inflammatory, and Antidiabetic Effects
- Bryophyllum pinnatum, a plant containing Bryoamaride, shows significant antinociceptive, anti-inflammatory, and hypoglycemic properties in animal models, suggesting its potential medicinal application in pain, inflammation, and diabetes management (Ojewole, 2005).
Bryotechnology in Applied Research
- Bryotechnology, involving the use of bryophytes in biotechnology, is a rapidly evolving sector. The study highlights the potential of different bryophyte species, including those with Bryoamaride, in plant biotechnology (Beike et al., 2010).
Anti-inflammatory and Anti-tumor Properties
- Compounds like Bryoamaride isolated from Bryonia dioica roots exhibit significant anti-inflammatory and anti-tumor-promoting effects, suggesting their applicability in cancer research (Ukiya et al., 2002).
Enhancing Dendritic Cell Functions
- Bryostatin-1, a compound related to Bryoamaride, enhances the maturation and antigen-presenting ability of murine and human dendritic cells, indicating potential use in cancer immunotherapy (Do et al., 2004).
Ecological and Environmental Applications
- Bryophytes, including those with Bryoamaride, play a crucial role in global ecosystems, influencing carbon and nitrogen budgets. They are also used as bioindicators for monitoring environmental and atmospheric conditions (Lindo & Gonzalez, 2010; Varela et al., 2015)(Varela et al., 2015).
Synthesis and Clinical Applications
- Scalable synthesis of Bryostatin 1 and its analogs, which could be crucial in treatments for HIV, cancer, and Alzheimer’s, highlights the biotechnological advancements in utilizing Bryoamaride-related compounds (Wender et al., 2017).
Citizen Science and Biological Records
- Bryophytes, including those with Bryoamaride, have been a focus of citizen science, contributing significantly to the understanding of biodiversity and environmental science (Pocock et al., 2015).
Bryostatins in Medicinal Chemistry
- The review of Bryostatins, a class related to Bryoamaride, discusses their role in cancer treatment, underlining their importance in medical research (Mutter & Wills, 2000).
Ultrasound Contrast Agents and Atmospheric Studies
- Although not directly related to Bryoamaride, research in the field of ultrasound contrast agents and atmospheric bromine budget offers insights into the diverse applications of compounds isolated from bryophytes and their derivatives (Schneider et al., 1995; Pfeilsticker et al., 2000)(Pfeilsticker et al., 2000).
Magnetic Materials and Immunological Implications
- The role of Bryostatin-1 in activating dendritic cells and its potential use in preventing HIV-1 infection and treating inflammatory diseases is another key area of research (Ariza et al., 2010).
Urban-forest Landscapes and Water Quality Monitoring
- Bryophytes, including species with Bryoamaride, are effective bioindicators in urban-forest landscapes and for monitoring inland water quality, demonstrating their environmental monitoring capabilities (Oishi & Hiura, 2017; Debén et al., 2015)(Debén et al., 2015).
Cancer Therapy and Biotechnological Applications
- Bryophytes and derived compounds show potential in cancer therapy and have broad biotechnological applications, with ongoing research into their biochemical complexity and diversity (Steube & Drexler, 1993; Dey & Mukherjee, 2015; Horn et al., 2021)(Dey & Mukherjee, 2015)(Horn et al., 2021).
properties
IUPAC Name |
(8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-16-hydroxy-4,4,9,13,14-pentamethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54O12/c1-31(2,45)12-11-23(39)36(8,46)28-19(38)14-33(5)22-10-9-17-18(35(22,7)24(40)15-34(28,33)6)13-20(29(44)32(17,3)4)47-30-27(43)26(42)25(41)21(16-37)48-30/h9,13,18-19,21-22,25-28,30,37-38,41-43,45-46H,10-12,14-16H2,1-8H3/t18-,19-,21-,22+,25-,26+,27-,28+,30-,33+,34-,35+,36+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAZYVAEXLGYLV-HPCBBFKLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)(C(=O)CCC(C)(C)O)O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)[C@](C)(C(=O)CCC(C)(C)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30658770 | |
| Record name | Bryoamaride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30658770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bryoamaride | |
CAS RN |
61105-51-9 | |
| Record name | Bryoamaride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61105-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bryoamaride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30658770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRYOAMARIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88W3BYP3S8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





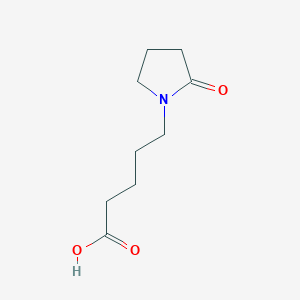
![Benzenemethanol, alpha-[(1R)-1-aminoethyl]-3-hydroxy-, (alphaS)-](/img/structure/B3146879.png)
![2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid](/img/structure/B3146895.png)
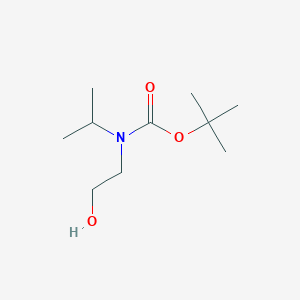

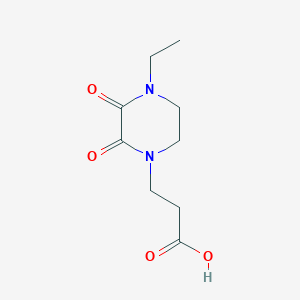
![Methyl (2S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B3146904.png)
